2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide is a complex organic compound It features a purine derivative linked to a trichlorophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors like urea and malonic acid derivatives. The key steps include cyclization and methylation to introduce the 1,3-dimethyl groups.
Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction. This involves reacting the purine derivative with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the Trichlorophenyl Group: The final step involves the substitution reaction where the acetamide derivative is reacted with 2,4,5-trichlorophenylamine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its purine core suggests possible interactions with nucleic acids or enzymes involved in nucleotide metabolism.
Medicine
Medicinally, this compound could be explored for its potential therapeutic properties. The purine structure is reminiscent of many biologically active molecules, suggesting possible applications in drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleotide-binding proteins or enzymes involved in purine metabolism. The pathways involved would likely be related to the synthesis, degradation, or signaling functions of nucleotides.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Similar to caffeine, found in cocoa and chocolate.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide apart is the presence of the trichlorophenyl group, which can impart unique chemical and biological properties. This structural feature may enhance its reactivity or binding affinity in various applications, distinguishing it from other purine derivatives.
Properties
Molecular Formula |
C15H12Cl3N5O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl3N5O3/c1-21-13-12(14(25)22(2)15(21)26)23(6-19-13)5-11(24)20-10-4-8(17)7(16)3-9(10)18/h3-4,6H,5H2,1-2H3,(H,20,24) |
InChI Key |
VPGKLXGAXKKSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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